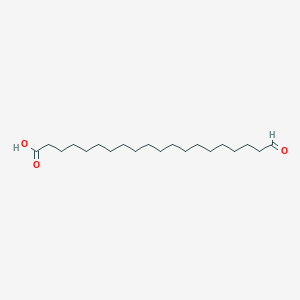
20-Oxoicosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Oxoicosanoic acid, also known as 20-(tert-Butoxy)-20-oxoicosanoic acid, is an organic compound with the chemical formula C24H46O4 and a molecular weight of 398.62 g/mol . This compound is characterized by a long alkyl chain with a terminal oxo group and a tert-butoxy group. It is typically found as a colorless to yellow liquid and is soluble in organic solvents such as alcohols and ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 20-Oxoicosanoic acid can be synthesized through the esterification of eicosanedioic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst and is carried out under mild conditions to prevent over-esterification . For example, eicosanedioic acid (3 g, 8.76 mmol) is mixed with toluene (25 mL) and N,N-dimethylformamide di-tert-butylacetal (2.1 mL, 8.76 mmol). The mixture is heated to 95°C for 30 minutes, then filtered and evaporated to yield the desired product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 20-Oxoicosanoic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
Reduction: Can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of the oxo group.
Common Reagents and Conditions:
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Esterification: Formation of esters.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
20-Oxoicosanoic acid is a chemical compound with a variety of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It functions as a crucial linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Scientific Research Applications
Chemistry
this compound serves as a reagent in organic synthesis and a building block for creating more complex molecules. It can undergo various chemical reactions such as esterification, reduction, and nucleophilic substitution due to the presence of the oxo group.
- Esterification this compound reacts with alcohols in the presence of an acid catalyst to form esters.
- Reduction It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
- Substitution It undergoes nucleophilic substitution reactions due to the presence of the oxo group.
Biology
In biology, this compound is utilized in cell culture and protein purification as a non-polar solvent.
Medicine
In the medical field, this compound is utilized in the synthesis of bioactive molecules, including potential therapeutic agents for diseases like diabetes and obesity. In ADCs, it acts as a non-cleavable linker, attaching cytotoxic drugs to antibodies for targeted delivery to cancer cells.
Industry
this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Data Table: Comparing this compound with Similar Compounds
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Eicosanedioic acid | Precursor | A precursor in the synthesis of this compound |
| 20-Hydroxyicosanoic acid | Similar structure | Contains a hydroxyl group instead of an oxo group |
| 20-Carboxyicosanoic acid | Contains a carboxyl group | Contains a carboxyl group instead of a tert-butoxy group |
| 20-(Tert-butoxy)-20-oxoicosanoic acid | Long hydrocarbon chain | Recognized as a non-cleavable linker used in the development of antibody-drug conjugates (ADCs). The tert-butoxy group contributes to its stability and solubility, making it suitable for various biochemical applications. |
Case Studies
Mechanism of Action
The mechanism of action of 20-Oxoicosanoic acid involves its role as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). In ADCs, it serves as a non-cleavable linker that attaches the cytotoxic drug to the antibody, ensuring targeted delivery to cancer cells . In PROTACs, it acts as a linker connecting the ligand for the target protein to the ligand for the E3 ubiquitin ligase, facilitating the degradation of the target protein via the ubiquitin-proteasome system .
Comparison with Similar Compounds
Eicosanedioic acid: A precursor in the synthesis of 20-Oxoicosanoic acid.
20-Hydroxyicosanoic acid: Similar structure but with a hydroxyl group instead of an oxo group.
20-Carboxyicosanoic acid: Contains a carboxyl group instead of a tert-butoxy group.
Uniqueness: this compound is unique due to its specific functional groups, which make it a valuable intermediate in the synthesis of complex molecules like ADCs and PROTACs.
Properties
Molecular Formula |
C20H38O3 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
20-oxoicosanoic acid |
InChI |
InChI=1S/C20H38O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h19H,1-18H2,(H,22,23) |
InChI Key |
GESLCFZRPFBCTC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCC(=O)O)CCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















